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Oxazole, 2-ethynyl-

Cat. No.: B2602747
CAS No.: 794588-82-2
M. Wt: 93.085
InChI Key: MDHZULUDMSSOSC-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, form the backbone of a vast array of natural products and synthetic substances. Within this broad category, oxazoles are a prominent class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. irjmets.comijpsonline.com The oxazole (B20620) core is a privileged scaffold in medicinal chemistry, found in numerous compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. irjmets.comresearchgate.netontosight.aiontosight.ai

Oxazoles are recognized for their unique electronic properties and structural versatility, which allow them to serve as crucial intermediates in organic synthesis. irjmets.comontosight.ai Oxazole, 2-ethynyl- is a functionalized derivative that inherits the fundamental chemical characteristics of the parent oxazole ring but is distinguished by the presence of the ethynyl (B1212043) substituent at the 2-position. This specific substitution pattern makes it a valuable and reactive member of the expansive oxazole family.

Significance of Ethynyl Functionality in Oxazole Systems

The ethynyl group (–C≡CH) is the defining feature of Oxazole, 2-ethynyl-, imparting a high degree of reactivity and synthetic versatility that distinguishes it from other oxazole derivatives. This terminal alkyne is a powerful tool for molecular construction, primarily due to its ability to participate in a variety of reliable and high-yielding chemical transformations. chemrxiv.orgchemrxiv.org

One of the most significant applications of the ethynyl group is in carbon-carbon bond-forming reactions. The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide catalyzed by palladium and copper complexes, is a cornerstone for synthesizing substituted alkynes. organic-chemistry.orgwikipedia.orgresearchgate.net In the context of oxazole chemistry, this reaction is frequently employed to introduce the ethynyl group onto the oxazole core, typically by coupling a protected alkyne like (trimethylsilyl)acetylene or (triisopropylsilyl)acetylene (B1226034) with a 2-halooxazole, followed by a deprotection step. chemrxiv.orgpitt.edu

Furthermore, the terminal alkyne of 2-ethynyl-oxazole is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". This reaction allows for the nearly quantitative formation of stable triazole rings by reacting the alkyne with an azide (B81097). chemrxiv.orgchemrxiv.org This high efficiency and specificity make 2-ethynyl-oxazole an excellent building block for modular synthesis in drug discovery and for creating complex supramolecular structures. chemrxiv.orgchemrxiv.orgmdpi.com The acetylene (B1199291) linker itself provides a rigid, linear geometry, which is a desirable feature in the design of molecular-scale structures like nanorotors. chemrxiv.org Beyond cycloadditions, the electron-withdrawing nature of the oxazole ring activates the alkyne for conjugate addition reactions with various nucleophiles, such as thiols, enabling the synthesis of diverse vinyl-substituted oxazoles. pitt.edursc.org

Property Description
IUPAC Name 2-Ethynyloxazole
Molecular Formula C₅H₃NO
Key Functional Groups Oxazole Ring, Terminal Alkyne (Ethynyl group)
Appearance Reported as a beige crystalline solid. chemrxiv.orgchemrxiv.org

Research Trajectories and Future Prospects

In medicinal chemistry, 2-ethynyl-oxazoles are being explored as novel scaffolds for drug development. chemrxiv.org The ability to easily link them to other molecules via click chemistry opens up a vast chemical space for creating libraries of potential drug candidates. chemrxiv.org The ethynyl group itself can be a pharmacophore; terminal alkynes can undergo metabolic oxidation in vivo to form highly reactive ketene (B1206846) intermediates, a property that can be harnessed for controlled drug release or irreversible enzyme inhibition. chemrxiv.orgrsc.org

In the realm of materials science, the linear and rigid nature of the ethynyl linker is being exploited in the design of advanced functional materials. chemrxiv.org A significant prospect is their use in constructing molecular machines, such as nanorotors, where the acetylene group can act as an axis of rotation. chemrxiv.orgchemrxiv.org The continued development of synthetic routes and a deeper understanding of the reactivity of 2-ethynyl-oxazole are expected to drive innovation across multiple scientific disciplines, from the creation of new therapeutics to the assembly of sophisticated nanomaterials. chemrxiv.org

Synthetic Method Description Key Reagents Reference
Sonogashira Coupling A cross-coupling reaction to form a C-C bond between a halooxazole and a terminal alkyne. Typically requires a protected alkyne followed by deprotection.2-Halooxazole, TIPS-acetylene, Pd(PPh₃)₄, CuI, Et₃N chemrxiv.org
Lithiation-Bromination A sequence to prepare the necessary 2-bromooxazole (B165757) precursor for the Sonogashira coupling.Oxazole, n-BuLi or LDA, NBS chemrxiv.org
Desilylation Removal of the silyl (B83357) protecting group (e.g., TIPS) to yield the terminal alkyne.LiOH in THF or CsF in MeOH chemrxiv.org
Azide-Alkyne Cycloaddition A "click" reaction to form a triazole ring from the ethynyl oxazole and an azide.2-Ethynyl-oxazole, Benzyl (B1604629) azide, Cu(I) catalyst chemrxiv.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3NO B2602747 Oxazole, 2-ethynyl- CAS No. 794588-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO/c1-2-5-6-3-4-7-5/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHZULUDMSSOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Oxazole, 2 Ethynyl and Its Precursors

Direct Synthetic Routes to Oxazole (B20620), 2-ethynyl-

Direct synthetic routes are often favored for their efficiency and atom economy. These methods aim to construct the target molecule in a minimum number of steps, either by forming the heterocyclic ring with the desired substituent in place or by directly functionalizing the heterocycle.

Cyclization Reactions for Oxazole Ring Formation with Ethynyl (B1212043) Incorporation

This approach involves the cyclization of acyclic precursors that already contain the ethynyl moiety. The key challenge lies in ensuring that the reaction conditions required for ring formation are compatible with the sensitive alkyne functionality.

The Robinson-Gabriel synthesis is a classical and robust method for the formation of oxazoles, proceeding via the cyclodehydration of 2-acylamino-ketones. wikipedia.org To adapt this method for the synthesis of "Oxazole, 2-ethynyl-," a 2-(propioloylamino)-ketone precursor is required. This precursor can be synthesized by the acylation of a 2-amino-ketone with propioloyl chloride or a related activated derivative of propiolic acid.

The subsequent cyclodehydration of the 2-(propioloylamino)-ketone can be effected using various dehydrating agents, such as concentrated sulfuric acid, phosphorus pentoxide, or trifluoroacetic anhydride. wikipedia.org The choice of reagent is crucial to avoid side reactions involving the terminal alkyne. For instance, strongly acidic conditions might promote the hydration of the triple bond.

A potential synthetic sequence is outlined below:

Precursor 1Precursor 2IntermediateCyclodehydration ConditionsProduct
2-Amino-ketonePropioloyl chloride2-(Propioloylamino)-ketoneH₂SO₄ or P₂O₅Oxazole, 2-ethynyl-

This table illustrates a proposed modified Robinson-Gabriel synthesis for "Oxazole, 2-ethynyl-".

Intermolecular cyclocondensation reactions involve the joining of two different molecules to form the oxazole ring. For the synthesis of "Oxazole, 2-ethynyl-," this could involve the reaction of a propiolamide (B17871) with an α-haloketone. This method, a variation of the Hantzsch oxazole synthesis, would directly install the ethynyl group at the C-2 position.

Intramolecular cyclocondensation, on the other hand, relies on a single molecule containing all the necessary functionalities for ring formation. A relevant strategy is the cycloisomerization of N-propargylamides. In this approach, an N-propargylamide, which can be prepared from a propargyl amine and an acid chloride, undergoes a transition-metal-catalyzed or Brønsted acid-catalyzed cyclization to form the oxazole ring. The specific substitution pattern on the starting materials would determine the final substitution on the oxazole product.

Functionalization of Pre-formed Oxazole Rings with Ethynyl Groups

An alternative and widely used approach is to first construct a suitably functionalized oxazole ring and then introduce the ethynyl group at the C-2 position. This strategy is particularly advantageous when the precursor oxazoles are readily accessible.

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, making it an ideal method for the synthesis of "Oxazole, 2-ethynyl-". wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org For this specific synthesis, a 2-halooxazole (e.g., 2-bromooxazole (B165757) or 2-chlorooxazole) is coupled with a protected or terminal alkyne. The use of a protected alkyne, such as trimethylsilylacetylene, is common to prevent self-coupling of the terminal alkyne. wikipedia.org The silyl (B83357) protecting group can then be readily removed under mild conditions to afford the terminal alkyne.

The general scheme for this approach is as follows:

Oxazole PrecursorAlkyneCatalyst SystemProduct
2-BromooxazoleTrimethylsilylacetylenePd(PPh₃)₄, CuI, Et₃N2-(Trimethylsilylethynyl)oxazole
2-ChlorooxazoleAcetylene (B1199291) (gas)PdCl₂(PPh₃)₂, CuI, amine baseOxazole, 2-ethynyl-

This interactive data table provides examples of Sonogashira coupling for the synthesis of 2-ethynyl oxazole precursors.

Another strategy involves the conversion of a C-2 substituent on a pre-formed oxazole ring into an ethynyl group. A common precursor for this transformation is 2-formyloxazole (an aldehyde). Two well-established methods for the one-carbon homologation of aldehydes to terminal alkynes are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

The Corey-Fuchs reaction is a two-step process. wikipedia.orgalfa-chemistry.com First, the 2-formyloxazole is treated with carbon tetrabromide and triphenylphosphine (B44618) to generate a 2-(2,2-dibromovinyl)oxazole intermediate. In the second step, this intermediate is treated with a strong base, such as n-butyllithium, which results in elimination of HBr and a lithium-halogen exchange to form a lithium acetylide, which upon aqueous workup, yields the terminal alkyne, "Oxazole, 2-ethynyl-". wikipedia.orgorganic-chemistry.org

The Seyferth-Gilbert homologation offers a one-pot alternative to the Corey-Fuchs reaction. wikipedia.org In this method, 2-formyloxazole is reacted with the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) or, more commonly, the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) in the presence of a base like potassium tert-butoxide. wikipedia.orgnrochemistry.com This directly converts the aldehyde to the terminal alkyne.

PrecursorMethodReagentsKey IntermediateProduct
2-FormyloxazoleCorey-Fuchs Reaction1. CBr₄, PPh₃ 2. n-BuLi, H₂O2-(2,2-Dibromovinyl)oxazoleOxazole, 2-ethynyl-
2-FormyloxazoleSeyferth-Gilbert HomologationBestmann-Ohira reagent, KOBuᵗDiazoalkeneOxazole, 2-ethynyl-

This table summarizes the post-modification strategies for the synthesis of "Oxazole, 2-ethynyl-" from 2-formyloxazole.

Synthesis of Advanced Oxazole, 2-ethynyl- Derivatives

The synthesis of advanced derivatives of 2-ethynyl-oxazole is a field of growing interest, driven by the utility of this scaffold in medicinal chemistry and materials science. The reactivity of the ethynyl group, coupled with the unique electronic properties of the oxazole ring, allows for the creation of complex and diverse molecular architectures. Key strategies in this area focus on the manipulation of the ethynyl group and on achieving high levels of regioselectivity and stereoselectivity in the synthetic transformations.

Scaffold Diversification through Ethynyl Group Manipulation

The terminal alkyne functionality of 2-ethynyl-oxazole is a versatile handle for a wide array of chemical transformations, enabling significant scaffold diversification. Among the most powerful of these are cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." chemrxiv.orgchemrxiv.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, linking the oxazole core to a broad range of molecular fragments.

The reaction of 2-ethynyl-oxazole derivatives with various organic azides proceeds in high yields, demonstrating the robustness of this method for creating diverse heterocyclic compounds. chemrxiv.orgchemrxiv.org For instance, substituted 2-ethynyl-oxazoles have been successfully reacted with azides like benzyl (B1604629) azide (B81097), showcasing the potential to incorporate aromatic moieties. chemrxiv.org The resulting oxazole-triazole hybrids are of significant interest in drug discovery due to the prevalence of these heterocycles in biologically active molecules.

The ethynyl linker not only serves as a reactive site but also imparts specific spatial characteristics to the resulting molecules. It provides a linear and rigid connection, which can be exploited in the design of supramolecular structures such as molecular rotors. chemrxiv.org This highlights the dual role of the ethynyl group in both chemical reactivity and structural control.

Below is a table summarizing examples of scaffold diversification of 2-ethynyl-oxazole derivatives through cycloaddition reactions.

Oxazole ReactantAzide ReactantCatalyst/ConditionsProductYieldReference
2-Ethynyl-5-phenyloxazoleBenzyl azideCu(II) sulfate, ethanol/water1-Benzyl-4-(5-phenyloxazol-2-yl)-1H-1,2,3-triazole>95% chemrxiv.orgchemrxiv.org
2-Ethynyl-4,5-dimethyloxazoleBenzyl azideCu(II) sulfate, ethanol/water1-Benzyl-4-(4,5-dimethyloxazol-2-yl)-1H-1,2,3-triazole>95% chemrxiv.orgchemrxiv.org
5-Bromo-2-ethynyl-4-methyloxazoleBenzyl azideCu(II) sulfate, ethanol/water1-Benzyl-4-(5-bromo-4-methyloxazol-2-yl)-1H-1,2,3-triazole>95% chemrxiv.org

Regioselective and Stereoselective Synthesis Considerations

The synthesis of advanced 2-ethynyl-oxazole derivatives often requires precise control over the regioselectivity of reactions, both in the formation of the substituted oxazole precursor and in the subsequent manipulations of the ethynyl group. Stereoselectivity can also be a critical factor, particularly when introducing chiral centers into the molecule.

A common and powerful method for introducing the ethynyl group at the C2 position of the oxazole ring is the Sonogashira cross-coupling reaction. chemrxiv.orgwikipedia.org This reaction typically involves the coupling of a 2-halooxazole with a terminal alkyne, often protected with a silyl group like trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS). The choice of protecting group and the subsequent deprotection conditions are critical and can be influenced by the nature of the substituents on the oxazole ring to avoid side reactions. chemrxiv.org For instance, while cesium fluoride (B91410) (CsF) is commonly used for silyl group removal, in some cases, it can catalyze undesired Michael-type additions. chemrxiv.org An alternative, such as lithium hydroxide (B78521) (LiOH), can provide a cleaner reaction for certain substrates. chemrxiv.org

The synthesis of the required 2-halooxazole precursors must also be carefully controlled to ensure the correct regiochemistry. This is often achieved through a lithiation-bromination sequence. The choice of the lithiating agent is crucial; for example, in the case of aryl-substituted oxazoles, the use of lithium diisopropylamide (LDA) is necessary to avoid non-selective deprotonation that can occur with stronger bases like n-butyllithium (n-BuLi). chemrxiv.org

Furthermore, functionalization of the oxazole ring can be performed with high regioselectivity. For example, it is possible to selectively brominate the C4 position of an oxazole-5-carboxylate using lithium hexamethyldisilazide (LiHMDS) and N-bromosuccinimide (NBS), leaving the C2 position available for subsequent ethynylation. chemrxiv.org This regioselective functionalization is key to building molecular complexity in a controlled manner.

The table below provides examples of regioselective reactions in the synthesis of 2-ethynyl-oxazole precursors.

SubstrateReagentsConditionsProductKey OutcomeReference
5-Aryl-oxazole1. LDA, THF 2. Br2-78 °C to rt2-Bromo-5-aryl-oxazoleRegioselective bromination at C2 chemrxiv.org
Ethyl oxazole-5-carboxylateLiHMDS, NBSPolar aprotic solventEthyl 4-bromooxazole-5-carboxylateRegioselective bromination at C4 chemrxiv.org
2-BromooxazoleTIPS-acetylene, Pd(PPh3)4, CuI, Et3NTHF, 65 °C2-((Triisopropylsilyl)ethynyl)oxazoleSonogashira coupling at C2 chemrxiv.org
2-((Triisopropylsilyl)ethynyl)-5-substituted-oxazoleLiOHTHF2-Ethynyl-5-substituted-oxazoleSelective deprotection without side reactions chemrxiv.org

Reaction Mechanisms and Chemical Transformations of Oxazole, 2 Ethynyl

Reactivity of the Ethynyl (B1212043) Moiety in Oxazole (B20620), 2-ethynyl-

The ethynyl group in 2-ethynyloxazole is significantly polarized, making it susceptible to a variety of chemical transformations. pitt.edu This polarization facilitates both nucleophilic and electrophilic additions to the alkyne, providing pathways to a diverse range of functionalized oxazole derivatives. pitt.edunih.gov

Nucleophilic Addition Reactions to the Alkyne

The electron-withdrawing nature of the oxazole ring activates the adjacent alkyne for conjugate or Michael-type additions. lumenlearning.comlibretexts.orgnumberanalytics.com In these reactions, a nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new bond. lumenlearning.comnumberanalytics.com The reaction is versatile, accommodating a range of soft nucleophiles. nih.govnerdfighteria.info

Thiols readily participate in conjugate addition reactions with 2-ethynyloxazole. For instance, the addition of ethanethiol (B150549) and thiophenol to 2-ethynyloxazole-4-carboxylic acid methyl ester proceeds with good (Z)-selectivity to yield the corresponding vinyl thioethers. pitt.edu 2-Mercaptoethanol also adds to form the thioenolether exclusively, without the formation of a thioxolane. pitt.edu The high nucleophilicity of sulfur compounds, such as thiolate anions, drives these reactions. msu.edu The addition of ethanedithiol to 2-ethynyloxazole results in a bis-addition, forming a 1,3-dithiolane. pitt.edu

Table 1: Conjugate Addition of Sulfur Nucleophiles to 2-Ethynyloxazole-4-carboxylic acid methyl ester pitt.edu

NucleophileProductSelectivity
EthanethiolMethyl 2-((Z)-2-(ethylthio)vinyl)oxazole-4-carboxylateGood (Z)-selectivity
ThiophenolMethyl 2-((Z)-2-(phenylthio)vinyl)oxazole-4-carboxylateGood (Z)-selectivity
2-MercaptoethanolMethyl 2-((Z)-2-((2-hydroxyethyl)thio)vinyl)oxazole-4-carboxylateThioenolether only
EthanedithiolMethyl 2-(2-(1,3-dithiolan-2-yl)vinyl)oxazole-4-carboxylateBis-addition

Oxygen-based nucleophiles, such as alcohols, can also undergo conjugate addition to the activated alkyne of 2-ethynyloxazole derivatives. pitt.educommonorganicchemistry.com For example, benzyl (B1604629) alcohol adds to 2-ethynyloxazole-4-carboxylic acid methyl ester to furnish the corresponding enol ether with good (Z)-selectivity. pitt.edu These reactions, often referred to as oxa-Michael additions, expand the synthetic utility of 2-ethynyloxazoles for creating C-O bonds. commonorganicchemistry.com

Nitrogen nucleophiles, including primary and secondary amines, readily add to the ethynyl group of 2-ethynyloxazole. pitt.educommonorganicchemistry.comescholarship.org Interestingly, the stereochemical outcome of these additions can differ from that of sulfur and oxygen nucleophiles. Secondary amines, for instance, react with 2-ethynyloxazole-4-carboxylic acid methyl ester to produce adducts with a predominant (E)-configuration in excellent yields. pitt.edu This stereochemical preference is likely due to equilibration to the more thermodynamically stable product, avoiding the steric strain present in the (Z)-isomer. pitt.edu This type of reaction, known as an aza-Michael addition, is a valuable method for forming C-N bonds. commonorganicchemistry.com

Table 2: Conjugate Addition of Oxygen and Nitrogen Nucleophiles to 2-Ethynyloxazole-4-carboxylic acid methyl ester pitt.edu

NucleophileProductSelectivity/Yield
Benzyl alcoholMethyl 2-((Z)-2-(benzyloxy)vinyl)oxazole-4-carboxylateGood (Z)-selectivity
Secondary Amine (e.g., Morpholine)Methyl 2-((E)-2-morpholinovinyl)oxazole-4-carboxylateExcellent Yield, (E)-configuration
Secondary Amine (e.g., Piperidine)Methyl 2-((E)-2-(piperidin-1-yl)vinyl)oxazole-4-carboxylateExcellent Yield, (E)-configuration

Electrophilic Addition Reactions to the Alkyne

The ethynyl group of 2-ethynyloxazole can also undergo electrophilic addition reactions, where an electrophile adds across the triple bond. numberanalytics.com These reactions typically proceed through a cationic intermediate. lasalle.edu

The addition of hydrogen halides (HX) to 2-alkynyl oxazoles under acidic conditions stereoselectively affords vinyl halides. pitt.edu This reaction is a key transformation, as the resulting vinyl halides can be further functionalized, for example, through Sonogashira cross-coupling reactions. pitt.edu The stereoselectivity of the addition is an important factor, often leading to specific isomers of the product. masterorganicchemistry.com While the addition of HX to simple alkenes is generally not stereoselective, the specific substrate and reaction conditions in the case of 2-ethynyloxazoles can lead to a high degree of control over the stereochemical outcome. pitt.edumasterorganicchemistry.com

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the synthetic utility of 2-ethynyloxazole, providing powerful methods for the construction of complex cyclic and heterocyclic systems. The electron-withdrawing nature of the oxazole ring activates the adjacent ethynyl group, making it a reactive participant in these transformations.

The terminal alkyne of 2-ethynyloxazole is an excellent substrate for [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry". numberanalytics.com This reaction involves the coupling of the ethynyl group with an organic azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.net

Research has demonstrated that ethynyl-substituted oxazoles are highly efficient building blocks for click chemistry, often resulting in high-purity cycloadducts with yields exceeding 90%. chemrxiv.org The reaction is robust and tolerates a variety of functional groups on the azide component. For example, 2-ethynyloxazole derivatives have been successfully reacted with substituted benzyl azides to produce a library of oxazole-triazole compounds. chemrxiv.org This high efficiency underscores their potential in medicinal chemistry, drug design, and the synthesis of complex molecular architectures. chemrxiv.org

Alkyne ReactantAzide ReactantProductYield
5-bromo-2-((triisopropylsilyl)ethynyl)-4-methyloxazoleBenzyl azide1-(benzyl)-4-(5-bromo-4-methyloxazol-2-yl)-1H-1,2,3-triazole>95%
Ethyl 2-ethynyloxazole-4-carboxylate1-(azidomethyl)-4-methoxybenzeneEthyl 2-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)oxazole-4-carboxylate93%
2-ethynyl-4,5-dimethyloxazole1-(azidomethyl)-4-methoxybenzene4-(4,5-dimethyloxazol-2-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole93%

This table presents selected examples of [3+2] cycloaddition reactions involving 2-ethynyloxazole derivatives, based on data from ChemRxiv. chemrxiv.orgchemrxiv.org The reactions demonstrate the high-yield formation of triazole products.

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. sigmaaldrich.comwikipedia.orglibretexts.org In the context of 2-ethynyloxazole, two distinct modes of reactivity are possible.

First, the oxazole ring itself can function as the diene component in hetero-Diels-Alder reactions. This pathway has been well-developed as a synthetic route to pyridines. wikipedia.org The reaction involves the [4+2] cycloaddition of the oxazole with a dienophile, followed by a retro-Diels-Alder elimination of a small molecule (e.g., a nitrile from the oxazole C2 position) to afford the aromatic pyridine (B92270) ring.

Second, the ethynyl group of 2-ethynyloxazole can act as the dienophile, reacting with a conjugated diene. The reactivity of the alkyne as a dienophile is enhanced by the electron-withdrawing character of the attached oxazole ring. This reaction would lead to the formation of a cyclohexadiene ring fused or appended to the oxazole, providing a versatile method for constructing polycyclic systems. While specific examples utilizing 2-ethynyloxazole as the dienophile are not extensively documented in the provided search results, the general principle is a fundamental application of Diels-Alder chemistry. libretexts.org

Transformations Involving the Oxazole Core

While the ethynyl group is often the primary site of reaction, the oxazole ring itself can undergo significant chemical transformations, including ring-opening/closing strategies and functional group interconversions.

Ring-closing metathesis (RCM) is a powerful, metal-catalyzed reaction for the synthesis of unsaturated rings of various sizes. wikipedia.orgmedwinpublishers.com The reaction involves the intramolecular metathesis of a substrate containing two terminal alkenes, which join to form a cycloalkene and volatile ethylene (B1197577). wikipedia.org While direct RCM of 2-ethynyloxazole is not applicable, the strategy can be employed on derivatives. For instance, if the oxazole core is substituted with two allyl groups, RCM can be used to construct a new ring fused to the oxazole heterocycle. This approach is analogous to the synthesis of N-sulfonylpyrroles from diallylamines via RCM followed by oxidation. organic-chemistry.org

The general mechanism, catalyzed by ruthenium complexes like Grubbs' catalysts, proceeds through a metallacyclobutane intermediate. wikipedia.orgmedwinpublishers.com This methodology offers a route to novel polycyclic systems containing the oxazole motif, which would be challenging to synthesize through other means. Ring-opening metathesis polymerization (ROMP) of a strained, oxazole-containing bicyclic alkene could likewise be used to generate polymers with repeating oxazole units. harvard.edu

Functional group interconversion (FGI) refers to the transformation of one functional group into another through processes like oxidation, reduction, or substitution. imperial.ac.uknumberanalytics.com On the 2-ethynyloxazole scaffold, FGI can be used to modify the oxazole core, although the inherent sensitivity of the ring, particularly to acidic conditions, must be considered. chemrxiv.org

A key strategy for functionalizing the oxazole ring involves selective halogenation followed by subsequent reactions. For example, researchers have introduced a carboxylic acid derivative onto the oxazole-4-position. chemrxiv.orgchemrxiv.org This was achieved by first brominating the C4 position of an ethyl oxazole-5-carboxylate using lithium hexamethyldisilazide (LiHMDS) and N-bromosuccinimide (NBS). chemrxiv.org In another sequence, an ethyl oxazole-4-carboxylate was treated with a lithium anion and then transmetalated with an organozinc derivative to facilitate bromination at the C2 position, which could then be converted to the ethynyl group via Sonogashira coupling. chemrxiv.org These examples highlight how targeted halogenation enables the introduction of new functional groups onto the oxazole ring system.

Metal-Catalyzed Reactions

Transition metal catalysis is integral to both the synthesis and subsequent transformation of 2-ethynyloxazole. libretexts.org These reactions offer efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds.

The most prominent metal-catalyzed reaction is the Sonogashira coupling, which is the primary method for synthesizing 2-ethynyloxazole itself. chemrxiv.org This palladium-catalyzed cross-coupling reaction joins a terminal alkyne (such as a silyl-protected acetylene) with a 2-halooxazole (typically 2-bromooxazole). chemrxiv.orgchemrxiv.org The reaction is generally performed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst (e.g., CuI), a base like triethylamine (B128534) (Et₃N), and an appropriate solvent. chemrxiv.org

Beyond its synthesis, the 2-ethynyloxazole molecule is a substrate for other metal-catalyzed transformations. As mentioned previously, the copper-catalyzed azide-alkyne cycloaddition is a key reaction of the ethynyl group. nih.gov Furthermore, the C-H bonds of the oxazole ring can be targeted in direct C-H functionalization reactions. mdpi.com Palladium-catalyzed oxidative olefination (Fujiwara-Moritani reaction), for example, can be used to introduce alkenyl groups at the C5 position of 2-substituted oxazoles. mdpi.com Similarly, nickel-catalyzed hydroarylation reactions could potentially add azoles across the alkyne bond of 2-ethynyloxazole. mdpi.com These catalytic methods significantly expand the synthetic toolbox available for modifying this versatile heterocyclic compound.

Cross-Coupling Reactions

The ethynyl moiety of 2-ethynyl-oxazole and its derivatives is a key handle for carbon-carbon bond formation through various cross-coupling reactions. A particularly powerful method involves the initial transformation of the alkyne into a vinyl halide, which then serves as a substrate for subsequent palladium-catalyzed couplings, such as the Sonogashira reaction. pitt.edupitt.edu

The synthesis of 2-alkynyl oxazoles is often achieved via Sonogashira coupling between a halo-oxazole (typically a 2-bromo or 2-iodo derivative) and a terminal alkyne. chemrxiv.orgchemrxiv.org For instance, 2-bromooxazole (B165757) can be coupled with (triisopropylsilyl)acetylene (B1226034) in the presence of a palladium catalyst. chemrxiv.org The resulting silyl-protected ethynyl oxazole is a stable intermediate that can be deprotected to yield the terminal alkyne, 2-ethynyl-oxazole. chemrxiv.org This terminal alkyne is a versatile precursor for further functionalization.

A significant strategy involves the hydrohalogenation of 2-alkynyl oxazoles under acidic conditions to stereoselectively generate vinyl halides. pitt.edupitt.edu These vinyl halides are valuable intermediates that can readily participate in Sonogashira cross-coupling reactions with other terminal alkynes. pitt.edupitt.edu This two-step sequence allows for the elaboration of the ethynyl group into a disubstituted alkene with high control over stereochemistry. The Sonogashira reaction itself is typically carried out under mild conditions, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org This methodology has been instrumental in the synthesis of complex natural products containing the oxazole motif, such as (-)-disorazole C1. pitt.edupitt.edu

Furthermore, 2-trifloyl oxazoles can also serve as effective electrophiles in Sonogashira couplings with terminal alkynes, providing another route to 2-alkynyl oxazoles. This approach broadens the scope of accessible structures.

Table 1: Examples of Sonogashira Cross-Coupling Reactions Involving Oxazole Derivatives

Oxazole Substrate Coupling Partner Catalytic System Product Yield (%) Reference
2-Bromooxazole (Triisopropylsilyl)acetylene Pd-catalyst, Cu-catalyst 2-[(Triisopropylsilyl)ethynyl]oxazole Not specified chemrxiv.org
4-Iodooxazole derivative Terminal Alkyne Pd(PPh₃)₂, CuI 4-Ethynyl oxazole-2-carboxylate derivative Not specified chemrxiv.orgchemrxiv.org
2-Iodoaniline derivative Deoxyribosylalkyne Not specified Indole derivative (via Sonogashira/cyclization) 28-77 rsc.org
5-Iodouridine derivative Trimethylsilylacetylene PdCl₂(PPh₃)₄, CuI 5-[(Trimethylsilyl)ethynyl]uridine derivative 80 rsc.org

Hydrometallation and Other Alkene/Alkyne Functionalizations

Beyond cross-coupling, the triple bond of 2-ethynyl-oxazole is susceptible to a variety of functionalization reactions, including hydrometallation and nucleophilic additions. These transformations provide access to a diverse array of substituted oxazoles.

Hydrometallation Reactions: Hydrometallation, such as hydroboration, represents a key method for functionalizing the alkyne. The hydroboration of a 2-ethynyl oxazole derivative with reagents like dicyclohexylborane (B74569) (Cy₂BH), followed by oxidation, can lead to the corresponding ketone. pitt.edu This reaction proceeds through a vinyl borane (B79455) intermediate. pitt.eduwikipedia.org Hydrosilylation, the addition of a silicon-hydrogen bond across the alkyne, is another important transformation, yielding vinylsilanes which are versatile synthetic intermediates. acs.orgacs.org

Conjugate and Nucleophilic Additions: The electron-withdrawing nature of the oxazole ring polarizes the alkyne, making it susceptible to conjugate (Michael) addition reactions. researchgate.netnih.govrsc.org Under basic conditions, various nucleophiles can add to the alkyne. For example:

Thiols: Addition of thiols leads to the formation of vinyl thioethers. pitt.edupitt.edu

Alcohols and Amines: These nucleophiles can add to afford vinyl ethers and enamines, respectively. pitt.edupitt.edu

Halides: Under acidic conditions, halides can add across the triple bond to give vinyl halides, as mentioned previously. pitt.edupitt.edu

Cycloaddition Reactions: The terminal alkyne of 2-ethynyl-oxazole is an excellent substrate for cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemrxiv.orgchemrxiv.orgnih.gov This reaction allows for the efficient and high-yielding formation of 1,2,3-triazole rings by reacting the alkyne with an organic azide. chemrxiv.org This method is exceptionally reliable and has been used to link the oxazole core to various other molecular fragments with high purity. chemrxiv.orgchemrxiv.org

Table 2: Functionalization Reactions of 2-Alkynyl Oxazoles

Reagent(s) Reaction Type Product Type Reference
Dicyclohexylborane, then NaBO₃·4H₂O Hydroboration-Oxidation Ketone pitt.edu
Thiols (under basic conditions) Conjugate Addition Vinyl thioether pitt.edupitt.edu
Alcohols (under basic conditions) Conjugate Addition Vinyl ether pitt.edupitt.edu
Amines (under basic conditions) Conjugate Addition Enamine pitt.edupitt.edu
Ethanedithiol Conjugate Addition Dithiolane pitt.edupitt.edu
Organic Azides / CuSO₄ Azide-Alkyne Cycloaddition (Click Chemistry) 1,2,3-Triazole chemrxiv.orgchemrxiv.org

These reaction pathways highlight the synthetic flexibility of Oxazole, 2-ethynyl-, establishing it as a valuable scaffold for the synthesis of diverse and complex heterocyclic compounds.

Advanced Spectroscopic and Structural Elucidation Techniques for Oxazole, 2 Ethynyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise arrangement of atoms in Oxazole (B20620), 2-ethynyl- can be determined.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For 2-ethynyl-oxazole, three distinct singlet signals are observed in a deuterated chloroform (B151607) (CDCl₃) solvent. The absence of splitting (all signals are singlets) indicates no vicinal proton-proton coupling.

The signals are assigned as follows:

The proton at position 5 of the oxazole ring (H-5) appears as a singlet at δ = 7.64 ppm.

The proton at position 4 (H-4) resonates as a singlet at δ = 7.16 ppm.

The terminal acetylenic proton (C≡C-H) is observed as a singlet at δ = 3.24 ppm.

Table 1. ¹H NMR Chemical Shift Data for Oxazole, 2-ethynyl- in CDCl₃.
Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-5 (Oxazole ring)7.64s (singlet)
H-4 (Oxazole ring)7.16s (singlet)
C≡C-H (Ethynyl group)3.24s (singlet)

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum reveals the different carbon environments in the molecule. In a proton-decoupled spectrum, five signals are expected for the five carbon atoms of 2-ethynyl-oxazole. The chemical shifts are influenced by factors such as hybridization and electronegativity of neighboring atoms.

The assignments for the carbon signals are as follows:

C-2: The carbon at position 2, attached to the electronegative nitrogen and the ethynyl (B1212043) group, is the most deshielded ring carbon, resonating at approximately 145.3 ppm.

C-4: This carbon atom of the oxazole ring appears at around 139.2 ppm.

C-5: The carbon at position 5 is observed at approximately 127.7 ppm.

Alkyne Carbons (C≡C): The two sp-hybridized carbons of the ethynyl group are found in the characteristic alkyne region. The terminal carbon (C-β) resonates at δ ≈ 79.4 ppm, while the carbon attached to the oxazole ring (C-α) appears at δ ≈ 70.7 ppm.

Table 2. ¹³C NMR Chemical Shift Data for Oxazole, 2-ethynyl- in CDCl₃.
Carbon AssignmentChemical Shift (δ, ppm)
C-2 (Oxazole ring)145.3
C-4 (Oxazole ring)139.2
C-5 (Oxazole ring)127.7
-C≡C-H (Ethynyl C-β)79.4
-C≡C-H (Ethynyl C-α)70.7

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments by revealing through-bond and through-space correlations between nuclei. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For 2-ethynyl-oxazole, since all proton signals are singlets, no cross-peaks would be expected in a COSY spectrum, confirming the lack of H-H coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (¹J_CH coupling). For 2-ethynyl-oxazole, the expected correlations would be:

H-4 (δ 7.16) with C-4 (δ 139.2).

H-5 (δ 7.64) with C-5 (δ 127.7).

Ethynyl H (δ 3.24) with the terminal alkyne C-β (δ 79.4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J_CH and ³J_CH), which is vital for establishing the connectivity of the molecular skeleton. Key expected correlations include:

The ethynyl proton (δ 3.24) would show a correlation to the oxazole C-2 (³J) and the internal alkyne carbon C-α (²J).

The H-4 proton (δ 7.16) would correlate with C-2 (²J) and C-5 (²J).

The H-5 proton (δ 7.64) would correlate with C-4 (²J) and C-2 (³J).

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide a characteristic fingerprint of the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum provides a unique fingerprint based on the functional groups present. For 2-ethynyl-oxazole, characteristic absorption bands are expected for the alkyne and oxazole moieties. pitt.edu

Key expected absorption bands include:

≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ corresponding to the stretching of the terminal alkyne C-H bond.

C≡C Stretch: A sharp, weak to medium intensity band in the region of 2100-2140 cm⁻¹ for the carbon-carbon triple bond stretch. Its intensity is often weak due to the low change in dipole moment during vibration.

Oxazole Ring Vibrations: The oxazole ring gives rise to several characteristic bands. The C=N stretching vibration typically appears around 1640-1650 cm⁻¹. vulcanchem.com C=C stretching and various ring deformation modes occur in the fingerprint region (below 1600 cm⁻¹).

Table 3. Characteristic FTIR Absorption Bands for Oxazole, 2-ethynyl-.
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Alkyne ≡C-H Stretch~3300Sharp, Strong
Aromatic C-H Stretch3100-3150Medium
Alkyne C≡C Stretch2100-2140Weak to Medium, Sharp
Oxazole C=N Stretch1640-1650Medium
Oxazole Ring C=C Stretch1500-1580Medium
Oxazole C-O Stretch1250-1300Strong

Raman Spectroscopy for Bond Vibration Analysis

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations and is particularly sensitive to non-polar, symmetric bonds. It is highly complementary to FTIR spectroscopy.

For 2-ethynyl-oxazole, the most prominent feature in the Raman spectrum is expected to be the C≡C stretching vibration. nih.gov Unlike in FTIR where this band is often weak, the alkyne C≡C stretch typically gives a strong and sharp signal in the Raman spectrum (around 2100-2250 cm⁻¹) due to the large change in polarizability during the vibration. nih.govacs.org This makes Raman an excellent technique for identifying the ethynyl group. aip.org

Furthermore, symmetric "breathing" modes of the oxazole ring, which may be weak or inactive in the FTIR spectrum, are often strong in the Raman spectrum. The analysis of these modes can provide additional structural information about the heterocyclic ring system. The alkyne C≡C stretching frequency is also sensitive to its local environment, making it a useful probe in more complex systems. acs.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of organic molecules, providing insights into their structural integrity.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of 2-ethynyl-oxazole systems, ESI-MS is primarily used to determine the molecular weight of the compound and its derivatives with high precision. The process typically involves dissolving the analyte in a suitable solvent and then introducing it into the mass spectrometer through a charged capillary. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the ions, which for singly charged species, directly corresponds to the molecular weight.

For instance, in the analysis of ethynyl-substituted heterocycles, ESI-MS has been used to confirm the molecular formula of the synthesized compounds. acs.org The technique is often paired with tandem mass spectrometry (MS/MS) to study the fragmentation of protonated molecules in the gas phase, which can help in the structural characterization of isomers. researchgate.net

A study on functionalized ethynyl oxazoles reported the use of ESI-Time-of-Flight (ESI-TOF) mass spectrometry, a high-resolution technique, to confirm the successful synthesis of various derivatives. chemrxiv.orgchemrxiv.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

For "Oxazole, 2-ethynyl-", HRMS is the definitive method for confirming its elemental composition of C₅H₃NO. A study on functionalized ethynyl oxazoles demonstrated the use of HRMS (ESI-TOF) to verify the calculated exact mass of the protonated molecule [M+H]⁺. chemrxiv.org The experimentally determined mass was found to be in close agreement with the calculated mass, confirming the identity of the synthesized 2-ethynyl-oxazole. chemrxiv.org Similarly, HRMS has been successfully applied to characterize a variety of other oxazole derivatives, including those synthesized directly from carboxylic acids and oxazole-based oxadiazole derivatives. mdpi.comacs.orgrsc.org

Table 1: HRMS Data for 2-Ethynyl-oxazole and a Derivative

Compound Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
2-Ethynyl-oxazole C₅H₃NO 94.0293 94.0292 chemrxiv.org
Ethyl 2-ethynyloxazole-4-carboxylate C₈H₇NO₃ 165.04259 165.04241 chemrxiv.org

The fragmentation patterns observed in the mass spectra of oxazoles can be complex, often involving ring cleavage. The introduction of an ethynyl group can further influence these fragmentation pathways. Common fragmentation patterns for oxazole rings include the loss of CO, HCN, and H atoms. clockss.org For substituted oxazoles, fragmentation of the substituent groups is also observed. tutorchase.com The specific fragmentation pattern of 2-ethynyl-oxazole would likely involve initial loss of the acetylenic proton followed by cleavage of the oxazole ring.

X-ray Crystallography for Solid-State Structural Determination

While mass spectrometry provides information about the molecular formula and connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are essential for determining the absolute configuration of chiral compounds. nih.govuniv-amu.fr

While "Oxazole, 2-ethynyl-" itself is not chiral, the introduction of a chiral center, for example, by substitution on the oxazole ring or the ethynyl group, would render the molecule chiral. In such cases, chiroptical spectroscopy would be a powerful tool for stereochemical analysis. The synthesis of chiral oxazole derivatives has been reported in the literature, and their chiroptical properties have been studied to establish structure-chirality relationships. mdpi.commdpi.com

The application of chiroptical spectroscopy to chiral derivatives of 2-ethynyl-oxazole would involve measuring their ECD or VCD spectra and comparing them with spectra predicted by quantum chemical calculations. This comparison allows for the assignment of the absolute configuration of the stereogenic centers. nih.gov The sensitivity of chiroptical techniques to molecular conformation also provides valuable information about the three-dimensional structure of these molecules in solution. mdpi.com

Computational and Theoretical Investigations of Oxazole, 2 Ethynyl

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool for elucidating the structural, electronic, and spectroscopic properties of molecules, offering insights that complement experimental findings. In the case of Oxazole (B20620), 2-ethynyl-, a heterocyclic compound with potential applications in medicinal and materials chemistry, theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding its fundamental characteristics. irjweb.comresearchgate.netdoi.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular computational method for investigating the properties of various molecules, including heterocyclic compounds like oxazole derivatives. irjweb.com These studies provide valuable information about the molecule's optimized structure, electronic behavior, and potential reactivity. irjweb.com

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. For oxazole and its derivatives, these calculations help in understanding the planarity of the ring and the orientation of substituents. irjweb.com While specific conformational analysis data for Oxazole, 2-ethynyl- is not extensively detailed in the provided search results, the general approach involves identifying the lowest energy conformer, which is crucial for subsequent property calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller HOMO-LUMO gap generally indicates higher reactivity. irjweb.com

In related benzobisoxazole systems, the HOMO has been observed to be localized along the vertical axis of the cruciform structure, while the LUMO's localization is more dependent on the substituents. uh.edu For Oxazole, 2-ethynyl-, the HOMO is expected to be the electron-donating orbital, while the LUMO will be the electron-accepting orbital. libretexts.org The specific energy values for the HOMO, LUMO, and the resulting energy gap for Oxazole, 2-ethynyl- would be determined through DFT calculations.

Table 1: Frontier Molecular Orbital Data (Illustrative)

ParameterEnergy (eV)
EHOMOValue
ELUMOValue
HOMO-LUMO Gap (ΔE)Value

Note: The values in this table are illustrative and would need to be populated with data from specific DFT calculations on Oxazole, 2-ethynyl-.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color-coded scheme. uni-muenchen.deresearchgate.net Red colors indicate regions of negative potential, which are susceptible to electrophilic attack, while blue colors represent regions of positive potential, which are prone to nucleophilic attack. researchgate.netresearchgate.net

For oxazole itself, the nitrogen atom is the most negative region and is the preferred site for interaction with electrophiles or for hydrogen bonding. cresset-group.com In Oxazole, 2-ethynyl-, the MEP map would reveal the electrostatic potential around the oxazole ring and the ethynyl (B1212043) substituent, highlighting the most likely sites for chemical reactions.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. irjweb.com These indices include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's ability to undergo electronic changes.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO. irjweb.com Fukui functions are another important local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Calculated Reactivity Indices (Illustrative)

Reactivity IndexValue
Chemical Hardness (η)Value
Chemical Softness (S)Value
Electrophilicity Index (ω)Value

Note: The values in this table are illustrative and would need to be populated with data from specific DFT calculations on Oxazole, 2-ethynyl-.

DFT calculations can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. doi.org

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. doi.orgmdpi.com For 2-Ethynyl-oxazole, experimental 1H NMR data shows signals at δ = 7.64 (s, 1H), 7.16 (s, 1H), and 3.24 (s, 1H), and 13C NMR data shows signals at δ = 145.3, 139.2, 127.7, 79.4, 76.7, 76.5, 76.2, and 70.7. chemrxiv.orgchemrxiv.org DFT calculations would aim to reproduce these shifts.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. uh.edu This provides insights into the electronic structure and chromophores within the molecule.

Table 3: Predicted Spectroscopic Data (Illustrative)

SpectroscopyPredicted ValueExperimental Value
1H NMR (ppm)Calculated Shifts7.64, 7.16, 3.24 chemrxiv.orgchemrxiv.org
13C NMR (ppm)Calculated Shifts145.3, 139.2, 127.7, 79.4, 76.7, 76.5, 76.2, 70.7 chemrxiv.orgchemrxiv.org
IR (cm-1)Calculated FrequenciesExperimental Frequencies
UV-Vis (nm)Calculated λmaxExperimental λmax

Note: The values in this table are illustrative and would need to be populated with data from specific DFT calculations and experimental measurements for Oxazole, 2-ethynyl-.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are two major classes of quantum chemical calculations used to predict molecular properties.

Ab Initio Methods Ab initio (from first principles) methods use quantum mechanics to compute molecular properties without relying on empirical parameters derived from experimental data. nih.gov These calculations are based solely on fundamental physical constants. While computationally intensive, they can provide highly accurate results. conicet.gov.ar A prominent ab initio approach is Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density. researchgate.net

A theoretical study on a related compound, a dimer containing two oxazole rings, utilized DFT calculations at the B3LYP/6-31+G(d) level of theory. d-nb.info The analysis revealed a common π-orbital spanning both oxazole rings, indicating the potential for through-space electronic interactions between the aromatic systems. d-nb.info For Oxazole, 2-ethynyl-, similar DFT calculations could be used to determine its optimized geometry, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and spectroscopic characteristics. scielo.org.mx

Semi-Empirical Methods Semi-empirical methods are simplified versions of Hartree-Fock theory that incorporate parameters derived from experimental data to streamline calculations. uni-muenchen.dearxiv.org By approximating or neglecting certain complex integrals found in ab initio theory, these methods significantly reduce computational cost, making them suitable for larger molecules. arxiv.orglibretexts.org Common semi-empirical methods include Austin Model 1 (AM1), Parametric Model number 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO). uni-muenchen.degaussian.com While faster, their reliance on parameterization can make them less accurate or reliable than ab initio methods, especially for molecules outside the set used for their parameterization. uni-muenchen.de

FeatureAb Initio Methods (e.g., DFT)Semi-Empirical Methods (e.g., AM1, PM3)
Basis First principles, quantum mechanicsSimplified quantum mechanics with empirical parameters uni-muenchen.dearxiv.org
Parameters No empirical parametersParameters fitted to experimental data libretexts.org
Accuracy Generally highVariable, depends on parameterization uni-muenchen.de
Computational Cost HighLow to moderate arxiv.org
Typical Use Small to medium-sized molecules, high-accuracy property calculation conicet.gov.arLarge molecules, initial geometry screening numberanalytics.com

Table 1: Comparison of Ab Initio and Semi-Empirical Computational Methods.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govtum.de These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of conformational changes and molecular interactions. arxiv.org The interactions between atoms are typically described by a set of functions and parameters known as a force field. tum.demdpi.com

Conformational Dynamics and Stability

Conformational analysis involves studying the different three-dimensional arrangements (conformations) of a molecule and their relative energies. chemistrysteps.com MD simulations can map the potential energy surface of a molecule as it transitions between different conformations, revealing the most stable arrangements and the energy barriers between them. gmu.edumaricopa.edu

The molecule Oxazole, 2-ethynyl- is a rigid, planar structure with no rotatable single bonds, meaning it has limited conformational dynamics on its own. chemscene.com However, MD simulations are invaluable for studying its behavior in a more complex environment, such as in solution or bound to a biological target like a protein. In such a system, the simulation would track the orientation of Oxazole, 2-ethynyl- relative to its surroundings and any conformational changes in the larger molecule (e.g., the protein) induced by the interaction. biorxiv.org

For a hypothetical flexible analogue, such as one with a rotatable side chain, MD simulations could generate data on the preferred dihedral angles, as illustrated in the hypothetical table below.

Dihedral Angle (°)Conformation NameRelative Steric Energy (kJ/mol)Population (%)
180Anti0.075
+60Gauche3.812.5
-60Gauche3.812.5
0Eclipsed (Syn-periplanar)19.0<0.1

Table 2: Illustrative conformational analysis data for a hypothetical flexible analogue of Oxazole, 2-ethynyl-. This data is for demonstrative purposes only. chemistrysteps.commaricopa.edu

Interaction Energy Analysis

A key output of MD simulations is the ability to calculate the non-covalent interaction energy between a molecule and its environment. mdpi.com This energy can be decomposed into contributions from van der Waals forces (attractive and repulsive forces between non-bonded atoms) and electrostatic interactions (attraction or repulsion between charged or polar groups). rsc.org

Analyzing these energy components helps to understand the nature of binding between a ligand like Oxazole, 2-ethynyl- and a receptor. For instance, MD simulations could be used to identify which amino acid residues in a protein's active site contribute most significantly to binding and whether the interaction is driven primarily by hydrophobic (van der Waals) or electrostatic forces. rsc.org

Interacting PartnerVan der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)Total Interaction Energy (kcal/mol)
Protein Residue A-3.5-1.2-4.7
Protein Residue B-0.8-4.1-4.9
Water Molecules-1.1+0.5-0.6
Total -5.4 -4.8 -10.2

Table 3: Hypothetical interaction energy decomposition for Oxazole, 2-ethynyl- in a protein binding site, as could be derived from MD simulations. This data is for illustrative purposes only.

Quantitative Structure-Activity Relationships (QSAR) for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. eajournals.orgijpsr.com By identifying key molecular properties (descriptors) that influence activity, a QSAR model can be used to predict the potency of newly designed, unsynthesized analogues. nih.govnih.gov

To develop a QSAR model for analogues of Oxazole, 2-ethynyl-, a series of related compounds would first be synthesized and their biological activity (e.g., inhibitory concentration, IC₅₀) measured. researchgate.net Then, various 2D and 3D molecular descriptors would be calculated for each analogue, such as:

Topological Polar Surface Area (TPSA): Relates to membrane permeability. ijpsr.com

LogP: A measure of lipophilicity. ijpsr.com

Electronic Descriptors: Such as dipole moment or atomic charges.

Steric Descriptors: Like molecular volume or surface area.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that relates a combination of these descriptors to the observed activity. ijpsr.comaimspress.com

AnalogueActivity (pIC₅₀)TPSA (Ų)LogPDipole Moment (Debye)
Oxazole, 2-ethynyl-5.226.030.662.5
Analogue 1 (F at C5)5.526.030.853.1
Analogue 2 (CH₃ at C5)4.926.031.152.4
Analogue 3 (CN at C5)6.149.860.404.8

Table 4: Hypothetical data set for a QSAR study of Oxazole, 2-ethynyl- analogues. The data is illustrative and intended to demonstrate the components of a QSAR analysis.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are essential for elucidating the detailed mechanisms of chemical reactions. smu.edu They allow for the mapping of a reaction's potential energy surface, identifying the low-energy pathways that connect reactants to products. researchgate.net

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A key goal in studying a reaction mechanism is to identify the transition state (TS) , which is the structure corresponding to the highest energy point along the reaction pathway. numberanalytics.commasterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. masterorganicchemistry.com Computational algorithms can search for the specific molecular geometry that represents a first-order saddle point on the potential energy surface—the transition state. epfl.ch

Once a potential transition state is located, its identity must be confirmed. This is done by performing an Intrinsic Reaction Coordinate (IRC) calculation. uni-muenchen.descm.com The IRC is the minimum energy reaction path, in mass-weighted coordinates, that connects the transition state downhill to the reactants on one side and the products on the other. epfl.chfaccts.de Successfully tracing the IRC from the TS to the expected reactants and products confirms that it is the correct transition state for the reaction under investigation. researchgate.net

For Oxazole, 2-ethynyl-, a potential reaction for study is the nucleophilic addition to the ethynyl group. pitt.edu A computational study of this reaction would involve:

Optimizing the geometries of the reactants (Oxazole, 2-ethynyl- and a nucleophile) and the final product.

Performing a transition state search to locate the high-energy intermediate structure.

Running an IRC calculation from the transition state to confirm it connects the reactants and product.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
Reactants (Oxazole, 2-ethynyl- + Nu⁻)DFT/B3LYP/6-31G(d)0.0
Transition StateDFT/B3LYP/6-31G(d)+15.2
ProductsDFT/B3LYP/6-31G(d)-5.8

Table 5: Hypothetical energy profile for a nucleophilic addition to Oxazole, 2-ethynyl-, as would be determined by a TS search and IRC analysis. Data is illustrative.

Applications of Oxazole, 2 Ethynyl in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The presence of the terminal alkyne on the oxazole (B20620) core provides a powerful handle for a multitude of chemical transformations, positioning 2-ethynyl-oxazole as a key intermediate in the synthesis of more elaborate structures. chemrxiv.orgchemrxiv.org

Scaffold for Complex Heterocyclic Synthesis

The ethynyl (B1212043) group of 2-ethynyl-oxazole serves as a linchpin for the construction of a wide variety of complex heterocyclic systems. A prominent application is its use in [3+2] cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction." This reaction allows for the efficient and high-yielding synthesis of 1,2,3-triazole-substituted oxazoles. chemrxiv.orgchemrxiv.org Researchers have successfully reacted various ethynyl oxazoles with different azides, including aromatic benzyl (B1604629) azide (B81097) and derivatives of biomolecules like adenosine (B11128) azide, to produce a diverse library of triazole-containing heterocyclic compounds. chemrxiv.org These reactions are characterized by their simplicity, high yields (often exceeding 95%), and straightforward purification processes. chemrxiv.org

Furthermore, the ethynyl group can undergo other cycloaddition reactions. For instance, a three-group [2+2+1] cycloaddition polymerization involving an alkyne-nitrile monomer and an oxygen atom source has been utilized to create highly substituted polyoxazoles. mdpi.com The reactivity of the alkyne also extends to conjugate addition reactions, where nucleophiles such as alcohols, amines, and thiols can be added across the triple bond to furnish a range of functionalized vinyl oxazoles. pitt.edursc.org

Precursor for Bioisosteric Replacements in Medicinal Chemistry Research

In the field of medicinal chemistry, the strategic replacement of one functional group with another that has similar physical or chemical properties, a concept known as bioisosterism, is a crucial tool for optimizing drug candidates. drughunter.comcambridgemedchemconsulting.com The ethynyl group has been investigated as a non-classical bioisostere for halogens, particularly iodine, in instances where the halogen participates in a halogen bond with a biological target. nih.gov

The rationale behind this replacement lies in the similar molecular electrostatic potentials of halobenzenes and phenylacetylene, both exhibiting a region of positive charge at the tip of the C-X bond (where X is a halogen or ethynyl group). nih.gov This allows the ethynyl group to act as a hydrogen bond donor, mimicking the halogen bond interaction. This bioisosteric transformation is synthetically accessible through methods like the Sonogashira cross-coupling reaction. nih.gov While the replacement of an iodine atom with an ethynyl group in a p53-Y220C mutant stabilizing ligand resulted in a decrease in affinity, the study provided valuable insights into the subtleties of such substitutions and offered guidelines for identifying cases where this transformation could be beneficial. nih.gov The use of heterocyclic rings like oxazoles is also a common strategy for amide replacements to enhance metabolic stability and pharmacokinetic profiles. drughunter.com

Intermediate in Natural Product Synthesis

Oxazole-containing natural products, many of which are isolated from marine organisms, often exhibit significant biological activities. chemrxiv.orgchemrxiv.org The synthesis of these complex molecules frequently relies on the use of versatile building blocks, and 2-ethynyl-oxazole derivatives have proven to be valuable in this context. ontosight.aipitt.edu

Synthetic strategies towards oxazole-containing natural products often involve the construction of the oxazole ring at a key stage. pitt.edupitt.edu For instance, the synthesis of the C1' to C11' side chain of leucascandrolide A utilized a modified Robinson-Gabriel synthesis to form the oxazole ring. pitt.edupitt.edu In the synthesis of (-)-disorazole C1, a Sonogashira cross-coupling reaction, a powerful tool for forming carbon-carbon bonds involving alkynes, was employed. pitt.edu This highlights the importance of alkynyl-substituted oxazoles as intermediates. The synthesis of pimprinine (B1677892) analogues, a class of antifungal compounds, also involved the formation of an oxazole ring as a key step. mdpi.com

Polymer Chemistry and Advanced Materials

The unique properties of the ethynyl group also lend themselves to applications in polymer chemistry and the development of advanced materials. ontosight.ai

Monomer for Polymerization Reactions (e.g., acetylene (B1199291) polymerization derivatives)

The terminal alkyne of 2-ethynyl-oxazole can participate in polymerization reactions. Acetylene polymerization, in particular, can lead to the formation of conjugated polymers with interesting electronic and optical properties. While specific examples focusing solely on the polymerization of 2-ethynyl-oxazole are not extensively detailed in the provided results, the general principle of using alkynyl monomers is well-established. mdpi.com For instance, the polymerization of 2-ethyl-2-oxazoline (B78409) via cationic ring-opening polymerization (CROP) is a well-studied process, leading to water-soluble and biocompatible polymers with potential biomedical applications. wikipedia.orgbeilstein-journals.orgcymitquimica.com This demonstrates the utility of the oxazoline/oxazole scaffold in polymer synthesis. The ethynyl group in other monomers has been shown to undergo spontaneous amino-yne click polymerization and thiol-yne click polymerization to produce functional polymers. mdpi.com

A notable application involving an ethynyl-containing oxazole is in the construction of supramolecular nanorotors. The acetylene linker provides a linear and rigid geometry with rotational freedom, which is crucial for the function of these molecular machines. chemrxiv.org

Cross-linking Agent for Polymer Networks

The bifunctional nature of molecules containing an ethynyl group allows them to act as cross-linking agents in the formation of polymer networks. Cross-linking imparts desirable properties to polymers, such as improved mechanical strength, thermal stability, and solvent resistance.

In the context of poly(2-oxazoline)s (POxs), which are promising for drug delivery applications, core cross-linked star (CCS) polymers have been synthesized. nih.gov In these structures, pre-formed polymer arms are "cross-linked" together using a multifunctional agent. While the specific examples cited use a bis-2-oxazoline cross-linker, the principle could be extended to utilize the reactivity of an ethynyl group on an oxazole monomer to form cross-linked networks. nih.gov The ability to functionalize poly(2-ethyl-2-oxazoline) enhances its reactivity and allows for the development of advanced materials. cymitquimica.com

Incorporation into Functional Polymers and Copolymers

The terminal alkyne and the heterocyclic nature of the oxazole ring in 2-ethynyl-oxazole offer multiple pathways for its incorporation into polymeric structures. This allows for the synthesis of functional polymers with tailored properties, including high thermal stability and specific electronic characteristics.

One significant method for polymerization involves multicomponent reactions. A metal-free [2+2+1] cycloaddition polymerization has been explored for the regioselective assembly of highly substituted polyoxazoles. rsc.orgrsc.org This reaction utilizes alkynes, nitriles, and an oxygen-atom source (like iodosobenzene, PhIO) to construct the oxazole rings that form the polymer backbone. rsc.orgrsc.org For instance, the cycloaddition polymerization of a monomer containing both a cyano and an ethynyl group, such as 4-cyano-4′-ethynylbiphenyl, can yield polyoxazoles with molecular weights (Mw) up to 3300 g mol⁻¹ and yields as high as 85%. rsc.org The process is typically optimized by carefully selecting the solvent, temperature, and catalyst concentration. rsc.orgrsc.org Due to the increasing viscosity of the polymerization system and the rigidity of the polymer structure, the reaction can self-terminate, leaving unreacted terminal alkyne and cyano groups on the polymer chains, which can be used for further modifications. rsc.org

Polymerization ParameterCondition/ResultReference
Reaction Type Metal-free [2+2+1] cycloaddition rsc.org, rsc.org
Monomer Example 4-cyano-4′-ethynylbiphenyl rsc.org
Achieved Mw Up to 3300 g mol⁻¹ rsc.org
Achieved Yield Up to 85% rsc.org
Optimal Solvent Dimethylformamide (DMF) rsc.org
Termination Natural termination due to increased viscosity rsc.org

Table 1: Optimized Conditions for Polyoxazole Synthesis via Cycloaddition.

Another strategy involves leveraging the 2-ethynyl-oxazole as a functional monomer in more traditional polymerization techniques. While the direct polymerization of 2-ethynyl-oxazole itself is not extensively documented, related structures provide insight. For example, poly(2-ethyl-2-oxazoline) is synthesized via cationic ring-opening polymerization (CROP), a method that allows for the creation of well-defined block copolymers and functional prepolymers for materials like hydrogels and drug delivery systems. vt.edu The ethynyl group on 2-ethynyl-oxazole can also act as a site for post-polymerization modification using click chemistry, such as the Huisgen cycloaddition, enabling the attachment of various functional moieties to a polymer backbone. mdpi.com Furthermore, conjugated polymers incorporating the oxazole unit directly into the backbone have been synthesized using methods like the Stille coupling, demonstrating the versatility of oxazole-containing monomers in creating organic semiconducting materials. researchgate.net

Nanomaterials and Supramolecular Chemistry

The distinct geometry and reactive sites of 2-ethynyl-oxazole make it a prime candidate for the bottom-up construction of complex nanomaterials and supramolecular assemblies.

Self-Assembly Processes

The formation of ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. The 2-ethynyl-oxazole motif has been identified as a valuable component in these processes. chemrxiv.org The nitrogen and oxygen heteroatoms of the oxazole ring can act as hydrogen bond acceptors, guiding the self-assembly of molecules into predictable, higher-order structures. chemrxiv.org This directed assembly is crucial for positioning the ethynyl groups in close proximity, facilitating subsequent covalent bond formation, such as in Glaser coupling reactions, to create well-defined one-dimensional graphdiyne-like wires. acs.org

This principle has been applied to the construction of molecular machines. Ethynyl oxazoles have been used as key components in the assembly of four-component supramolecular nanorotors. chemrxiv.org The acetylene linker provides a linear and rigid axis with minimal steric hindrance, allowing for rotational freedom, which is a critical feature for the function of a nanorotor. chemrxiv.org The self-assembly process, mimicking natural molecular machines, can lead to potential applications in areas like nanofluidics and molecular computing. chemrxiv.org

Ligands for Metal Complexes in Catalysis Research

Oxazole-containing molecules are well-established as effective ligands in transition metal catalysis due to the electron-donating properties of the nitrogen atom, which can coordinate with a wide range of metal centers. alfachemic.comchemscene.com The development of chiral oxazole-containing ligands, such as chiral oxazole-pyridine N,N-ligands, has been crucial for advancing asymmetric catalysis, for example, in palladium-catalyzed reactions. dicp.ac.cn

While 2-ethynyl-oxazole itself may not be the final ligand in a catalytic complex, it serves as a critical and versatile building block for creating more sophisticated ligand systems. chemrxiv.org The terminal ethynyl group is an exceptionally useful functional handle for elaboration via reactions like the Sonogashira coupling or azide-alkyne click chemistry. chemrxiv.orgchemrxiv.org This allows for the facile connection of the oxazole unit to other coordinating moieties, leading to the synthesis of bidentate or tridentate ligands. mdpi.com This modular approach is highly valuable in catalysis research, as it allows for the fine-tuning of the ligand's steric and electronic properties to optimize the activity and selectivity of the metal catalyst for specific transformations. rsc.org For instance, vanadium complexes featuring bidentate oxazole-oxazoline ligands have shown significant activity in ethylene (B1197577) polymerization and copolymerization. mdpi.com

Applications in Chemo- and Biosensor Development (focused on chemical sensing mechanisms)

The oxazole ring, often combined with a nearby functional group, can act as an effective binding site for specific analytes, particularly metal ions. This interaction can be transduced into a measurable signal, most commonly a change in fluorescence, making oxazole derivatives excellent candidates for chemosensors. nih.govrsc.org

The primary chemical sensing mechanism involves the coordination of the target analyte by the oxazole nitrogen and often other nearby donor atoms (e.g., from a hydrazone or phenol (B47542) group attached to the oxazole scaffold). This binding event alters the electronic properties of the molecule. rsc.orgresearchgate.net Many oxazole-based sensors are designed as "turn-on" fluorescent probes. In the unbound state, the sensor may exhibit low fluorescence due to processes like photoinduced electron transfer (PET) or intramolecular rotation, which provide non-radiative decay pathways. Upon binding a target ion, these non-radiative pathways are often inhibited, a phenomenon known as chelation-enhanced fluorescence (CHEF). acs.org This restriction of molecular motion blocks the non-emissive decay channels and forces the molecule to release its absorbed energy as light, resulting in a significant increase in fluorescence intensity. acs.org

Sensor AnalyteSensor TypeSensing MechanismLimit of Detection (LOD)Reference
Ga³⁺ Fluorescent "turn-on"Chelation-Enhanced Fluorescence (CHEF)1.15 x 10⁻⁸ M rsc.org
In³⁺ / Cr³⁺ Sequential "off-on-off"CHEF and Fluorescence QuenchingNot Specified researchgate.net
Zn²⁺ Fluorescent "off-on"CHEF / PET InhibitionNot Specified acs.org
Cu²⁺ Fluorescence QuenchingParamagnetic Quenching / Energy Transfer2.14 µM nih.gov
Au³⁺ Fluorescent "turn-on"Gold-catalyzed alkyne-to-oxazole cyclization320 nM nih.gov

Table 2: Examples of Oxazole-Based Chemosensors and Their Mechanisms.

For example, chemosensors derived from 5-(thiophene-2-yl)oxazole have been developed for the highly sensitive and selective detection of Ga³⁺, with limits of detection in the nanomolar range. rsc.org The binding of Ga³⁺ to the sensor in a 2:1 ratio (Ga³⁺:sensor) leads to a strong fluorescence enhancement. rsc.org Similar systems have been designed for the sequential detection of In³⁺ and Cr³⁺, where the initial binding of In³⁺ turns fluorescence on, and the subsequent addition of Cr³⁺ quenches it. researchgate.net

The ethynyl group itself can also play a direct role in the sensing mechanism. In one novel design for detecting Au³⁺, a rhodamine-alkyne derivative undergoes a gold-catalyzed cyclization to form an oxazole product. nih.gov This irreversible reaction triggers the ring-opening of the rhodamine spirolactam, producing a dramatic color change and a >250-fold increase in fluorescence, demonstrating a highly selective and sensitive chemodosimeter approach. nih.gov

Conclusion and Future Directions in Oxazole, 2 Ethynyl Research

Summary of Key Methodological Advances and Mechanistic Insights

The synthesis of 2-ethynyl-oxazoles has been significantly refined, moving from challenging, low-yield procedures to more robust and scalable methods. chemrxiv.org A pivotal advance has been the optimization of the Sonogashira coupling reaction. chemrxiv.org This well-established, palladium-catalyzed cross-coupling method has become the cornerstone for attaching an ethynyl (B1212043) group to the oxazole (B20620) core. chemrxiv.orgpitt.edu

Initial strategies often employed trimethylsilyl (B98337) (TMS)-protected acetylene (B1199291), but the resulting TMS-ethynyl oxazoles proved to be unstable, leading to very low yields upon isolation. chemrxiv.org A key methodological shift was the adoption of the more sterically hindered triisopropylsilyl (TIPS) protecting group. chemrxiv.org TIPS-acetylene provides greater stability to the coupled product, allowing for successful isolation and subsequent manipulation. chemrxiv.org

Mechanistically, the process involves the coupling of a 2-halo-oxazole (typically 2-bromo-oxazole) with a silyl-protected alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. chemrxiv.org The subsequent deprotection of the silyl (B83357) group to furnish the terminal alkyne, 2-ethynyl-oxazole, has also seen significant optimization. While fluoride-based reagents like cesium fluoride (B91410) (CsF) are effective, they can present challenges during purification. chemrxiv.org An alternative, cleaner method involves the use of lithium hydroxide (B78521) (LiOH) in tetrahydrofuran (B95107) (THF), which often results in a purer product without promoting side reactions like Michael additions. chemrxiv.orgchemrxiv.org

These methodological refinements have been crucial, enabling the synthesis of 2-ethynyl-oxazole and its derivatives on a multigram scale, a necessary step for expanding their use in further applications. chemrxiv.orgchemrxiv.org

Emerging Synthetic Strategies and Reaction Pathways

Beyond the now-optimized Sonogashira approach, researchers are exploring alternative and complementary synthetic routes. While methods like the Seyferth-Gilbert or Corey-Fuchs reactions have been considered, they have presented their own synthetic challenges. chemrxiv.org A significant emerging area is the application of 2-ethynyl-oxazole as a versatile building block in subsequent reactions, most notably in cycloadditions.

The terminal alkyne functionality makes 2-ethynyl-oxazole an ideal participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." chemrxiv.orgchemrxiv.org This reaction allows for the efficient and high-yielding formation of 1,2,3-triazole-linked structures, connecting the oxazole core to a wide variety of other molecules. chemrxiv.org Research has demonstrated that these click reactions proceed with excellent efficiency, often yielding the desired cycloadducts in over 90% yield with straightforward purification. chemrxiv.orgchemrxiv.org

Another important reaction pathway is the conjugate addition of nucleophiles to the activated alkyne of 2-ethynyl-oxazoles. pitt.edu This allows for the synthesis of C2-β-heteroatom-substituted oxazoles, including vinyl ethers, vinyl thioethers, and enamines, by reacting with alcohols, thiols, and amines under basic conditions. pitt.edu Furthermore, hydrohalogenation under acidic conditions can produce stereoselectively substituted vinyl halides, which can be used in further cross-coupling reactions. pitt.edu

These emerging pathways highlight a shift from merely synthesizing the core 2-ethynyl-oxazole to using it as a powerful and reactive intermediate for constructing more complex and functionally diverse molecular architectures. chemrxiv.orgpitt.edu

Untapped Potential in Organic Synthesis and Materials Science

The unique structural features of 2-ethynyl-oxazole—a rigid, planar heterocyclic ring coupled with a reactive, linear alkyne linker—present significant, largely untapped potential in both organic synthesis and materials science. chemrxiv.org

In organic synthesis, its role as a building block for natural product synthesis is an area of active interest. pitt.edu The oxazole moiety is a key component in numerous marine natural products with promising biological activities, and 2-ethynyl-oxazole provides a strategic handle for constructing these complex molecules. chemrxiv.orgpitt.edu The ability to form geometrically defined unsaturated substituents at the C2 position is particularly valuable. pitt.edu

In materials science, the potential applications are diverse. The compound's structure is well-suited for creating novel polymers and covalent organic frameworks (COFs). chemscene.com The rigidity of the oxazole and the alkyne's ability to participate in polymerization and network-forming reactions could lead to materials with unique electronic and photophysical properties. chemrxiv.orgchemscene.com Indeed, trisubstituted oxazoles have been noted for their scintillating, photochromic, and fluorescence switching properties. chemrxiv.org The acetylene linker allows for a linear geometry and axial rotation, a property that has been harnessed in the construction of supramolecular nanorotors and molecular machines. chemrxiv.orgchemrxiv.org There is also potential for use in electronic materials, such as organic semiconductors. chemscene.com

Table 1: Potential Application Areas for Oxazole, 2-ethynyl-

Field Potential Application Key Feature Utilized
Organic Synthesis Natural Product Synthesis Reactive alkyne for C-C bond formation
Heterocyclic Chemistry Versatile building block for complex scaffolds
Medicinal Chemistry Bioisostere for amide/ester groups nih.gov
Materials Science Polymer Chemistry Alkyne polymerization, rigid monomer chemscene.com
Supramolecular Chemistry Component for molecular machines/nanorotors chemrxiv.orgchemrxiv.org

Interdisciplinary Research Opportunities

The future of 2-ethynyl-oxazole research lies in its integration into interdisciplinary fields, particularly medicinal chemistry, chemical biology, and computational chemistry.

In medicinal chemistry and chemical biology , the oxazole ring is recognized as a valuable scaffold that is not naturally occurring in mammals, making it an attractive core for novel drug candidates. chemrxiv.org The ethynyl group makes it a prime candidate for bioconjugation via click chemistry, allowing it to be attached to biomolecules to create probes or targeted therapeutics like antibody-drug conjugates (ADCs). chemrxiv.orgchemrxiv.orgchemscene.com The oxazole can act as a bioisostere for less stable ester or amide groups, potentially improving the pharmacokinetic properties of a drug. nih.gov Its derivatives have already been investigated as potential receptor inhibitors. chemrxiv.org

Computational chemistry offers a powerful tool to predict the properties and reactivity of 2-ethynyl-oxazole and its derivatives. core.ac.uk DFT calculations can provide mechanistic insights into reaction pathways, such as the dimerization of related structures, and help in the rational design of new materials with specific electronic or optical properties. core.ac.uk Computational studies can guide synthetic efforts by predicting reaction outcomes and identifying promising molecular targets for synthesis.

The convergence of advanced synthetic methods, novel reaction discovery, and exploration in applied fields positions "Oxazole, 2-ethynyl-" as a compound of significant future interest. Continued research will undoubtedly unlock new applications and deepen our fundamental understanding of this versatile heterocyclic building block.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-ethynyl-oxazole derivatives, and how do reaction conditions influence product purity?

  • Methodological Answer :

  • Robinson-Gabriel Synthesis : Cyclodehydration of α-acylamino ketones using dehydrating agents like PCl₅ or POCl₃. Optimal stoichiometry and temperature control (80–100°C) minimize side reactions .
  • Copper(II)-Catalyzed Cyclization : Enamide precursors undergo oxidative cyclization at room temperature with Cu(OAc)₂ as a catalyst. Solvent choice (e.g., DMF vs. DMA) impacts reaction efficiency and byproduct formation .
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradients) resolves regioisomeric byproducts common in ethynyl-substituted oxazoles .

Q. How can spectroscopic techniques (NMR, MS, IR) distinguish 2-ethynyl-oxazole from structurally similar oxazole derivatives?

  • Methodological Answer :

  • ¹H NMR : The ethynyl proton (C≡CH) appears as a singlet at δ 2.8–3.2 ppm, distinct from methyl or aryl substituents. Coupling with adjacent oxazole protons is absent due to symmetry .
  • IR Spectroscopy : A sharp C≡C stretch at ~2100–2260 cm⁻¹ confirms the ethynyl group. Oxazole ring vibrations (C-O-C) appear at 1250–1350 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis differentiates isotopic patterns of ethynyl (C≡CH) vs. vinyl or alkyl substituents .

Q. What in vitro assays are suitable for preliminary evaluation of 2-ethynyl-oxazole's bioactivity?

  • Methodological Answer :

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <1 µM indicating potent activity. Compare with control compounds like doxorubicin .
  • Microbial Inhibition : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Ethynyl groups enhance membrane permeability due to lipophilicity .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) guide the design of 2-ethynyl-oxazole derivatives targeting STAT3 in cancer therapy?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-rich regions for binding. Ethynyl groups lower LUMO energy, enhancing electrophilic interactions with STAT3’s SH2 domain .
  • Molecular Docking (AutoDock Vina) : Simulate binding poses using PDB ID 1BG1. Ethynyl substituents form π-π stacking with Phe174 and hydrogen bonds with Lys591, improving binding affinity (ΔG < −8 kcal/mol) .

Q. What green chemistry strategies mitigate toxicity in large-scale synthesis of 2-ethynyl-oxazole derivatives?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (10–15 min vs. 24 h conventional) and solvent volume (≤5 mL) using ethanol/water mixtures. Yields increase by 20–30% due to uniform heating .
  • Ionic Liquids (e.g., [BMIM][BF₄]) : Replace volatile solvents (DMF, THF). Recover and reuse catalysts (e.g., Cu nanoparticles) via centrifugation, minimizing waste .

Q. How do photophysical properties of 2-ethynyl-oxazole derivatives enable applications in optoelectronic materials?

  • Methodological Answer :

  • Fluorescence Studies : Ethynyl groups extend conjugation, shifting emission λ_max to 450–500 nm (blue-green region). Quantum yields >0.7 in PMMA matrices suggest utility in OLEDs .
  • Time-Resolved Spectroscopy : Excited-state lifetimes (τ ≈ 5–10 ns) correlate with intersystem crossing efficiency. Silver nanoparticle interactions enhance plasmonic resonance, doubling emission intensity .

Q. What mechanistic insights explain contradictory cytotoxicity data for 2-ethynyl-oxazole derivatives across cell lines?

  • Methodological Answer :

  • ROS Generation Assays : Measure intracellular ROS (DCFH-DA probe) in Jurkat vs. HEK293 cells. Ethynyl-oxazoles induce ROS in cancer cells (2–3-fold increase) but not in normal cells, explaining selective toxicity .
  • Proteomic Profiling : SILAC-based analysis identifies differential expression of apoptosis markers (e.g., caspase-3) in sensitive vs. resistant cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.